molecular formula C20H19ClN6 B12760750 1,4-Benzenediamine, N'-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- CAS No. 125802-51-9

1,4-Benzenediamine, N'-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl-

Cat. No.: B12760750
CAS No.: 125802-51-9
M. Wt: 378.9 g/mol
InChI Key: QWLDLPHCDZVZGO-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- is a complex organic compound with a unique structure that combines elements of benzenediamine and purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- typically involves multiple steps, starting with the preparation of the benzenediamine and purine derivatives. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality and yield. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

1,4-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediamine Derivatives: Compounds with similar structures but different substituents on the benzenediamine ring.

    Purine Derivatives: Compounds with modifications to the purine ring, such as different halogens or alkyl groups.

Uniqueness

1,4-Benzenediamine, N’-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl- is unique due to its specific combination of benzenediamine and purine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

125802-51-9

Molecular Formula

C20H19ClN6

Molecular Weight

378.9 g/mol

IUPAC Name

1-N-(9-benzyl-2-chloropurin-6-yl)-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C20H19ClN6/c1-26(2)16-10-8-15(9-11-16)23-18-17-19(25-20(21)24-18)27(13-22-17)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,23,24,25)

InChI Key

QWLDLPHCDZVZGO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

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